[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate
Overview
Description
[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene-2-sulfonate group, which is known for its solubility in water and its ability to form stable salts. The presence of the methoxy and morpholine-4-carbothioyl groups adds to its chemical versatility, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate typically involves multi-step organic reactions One common method starts with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid This intermediate is then reacted with 2-methoxy-5-aminophenyl to form the corresponding sulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the formulation of dyes, pigments, and other specialty chemicals. Its solubility and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate involves its interaction with specific molecular targets. The methoxy and morpholine-4-carbothioyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, altering their activity. The sulfonate group enhances the compound’s solubility, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Cyclen-Based Compounds: These compounds share the morpholine-4-carbothioyl group but have different core structures.
Uniqueness
[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Properties
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-26-20-9-7-18(22(29)23-10-12-27-13-11-23)15-21(20)28-30(24,25)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZMIZOCQCTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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